2-Amino-3-(benzyloxy)benzoic acid
Description
Contextualization within Modern Organic Chemistry and Medicinal Chemistry
In the landscape of modern organic and medicinal chemistry, substituted benzoic acids are fundamental scaffolds for the development of new molecules. 2-Amino-3-(benzyloxy)benzoic acid, a member of the aminobenzoic acid family, serves as a key intermediate in the synthesis of more complex chemical structures. ontosight.aiwikipedia.org The presence of the amino (-NH2), carboxylic acid (-COOH), and bulky benzyloxy (-OCH2C6H5) groups on the benzene (B151609) ring provides multiple points for chemical modification. This trifunctional nature allows chemists to selectively react with one group while preserving the others, a crucial strategy in multi-step organic synthesis.
The field of medicinal chemistry often leverages such "building block" molecules to construct novel therapeutic agents. ontosight.airesearchgate.net Derivatives of aminobenzoic acids have been investigated for a range of biological activities, including anti-inflammatory and analgesic properties. nih.gov The specific structure of this compound, with its particular substitution pattern, offers a unique spatial and electronic arrangement that can be exploited in the design of compounds intended to interact with biological targets like enzymes or receptors. smolecule.com For instance, related ortho-aminobenzoic acids are considered nitrogen isosteres of salicylic (B10762653) acid, a classic anti-inflammatory agent, which has driven research into the therapeutic potential of this class of compounds. researchgate.net
Significance as a Multifunctional Scaffold for Chemical Synthesis
The true value of this compound in academic research lies in its role as a multifunctional scaffold. The reactivity of its functional groups can be precisely controlled to build elaborate molecular frameworks, particularly heterocyclic systems which are prevalent in pharmaceuticals.
The amino and carboxylic acid groups can participate in cyclization reactions to form fused heterocyclic rings. For example, derivatives of 2-aminobenzoic acid (anthranilic acid) are precursors to a wide array of heterocyclic compounds. nih.govresearchgate.net Research has shown that aminobenzoic acids can be transformed into benzoxazine (B1645224) derivatives, which are themselves versatile intermediates for further chemical transformations. sioc-journal.cn
Furthermore, the compound serves as a starting material for creating libraries of related molecules for screening purposes. By modifying the amino or carboxylic acid moieties, or by cleaving the benzyl (B1604629) group to reveal a hydroxyl function, researchers can generate a diverse set of derivatives. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where systematic changes to a lead molecule's structure are made to optimize its biological activity. The synthesis of novel heterocyclic α-amino acids has been explored using related starting materials, highlighting the broad utility of such scaffolds. open.ac.uk
Historical Perspective of Substituted Benzoic Acid Derivatives in Scientific Inquiry
The scientific journey of substituted benzoic acid derivatives is rooted in the discovery of benzoic acid itself in the 16th century, originally obtained through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.orgchemeurope.com Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgchemeurope.com A significant milestone in its application came in 1875 when Salkowski discovered its antifungal properties, paving the way for its use as a preservative. wikipedia.orgnewworldencyclopedia.orgchemeurope.com
The industrial production of benzoic acid evolved from processes involving benzotrichloride (B165768) to the modern, more environmentally friendly method of partial oxidation of toluene (B28343). wikipedia.orgnewworldencyclopedia.org This availability spurred extensive research into its derivatives. Scientists began to systematically modify the benzene ring of benzoic acid with various functional groups, such as amino (-NH2), hydroxyl (-OH), and halogen groups, to study how these substitutions influenced the molecule's physical and chemical properties. researchgate.net
This exploration led to the understanding that the type and position of the substituent dramatically affect the compound's acidity and reactivity. researchgate.net In medicinal chemistry, this led to the development of numerous drugs. For example, the substitution of an amino group led to the class of aminobenzoic acids, which became important in the synthesis of dyes, and later, pharmaceuticals with anti-inflammatory properties. ontosight.airesearchgate.net The historical development of these derivatives underscores a fundamental principle in chemical and pharmaceutical science: that simple, well-understood molecular platforms can serve as the foundation for a vast array of complex and useful compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWLVRGXWXHEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303653 | |
| Record name | 2-amino-3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61535-24-8 | |
| Record name | NSC159674 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-3-(benzyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 3 Benzyloxy Benzoic Acid
Retrosynthetic Strategies and Key Disconnection Points
Retrosynthetic analysis of 2-Amino-3-(benzyloxy)benzoic acid identifies two primary disconnection points corresponding to the formation of the amine and the benzyl (B1604629) ether functionalities. The most logical disconnections are the carbon-nitrogen (C-N) bond of the amino group and the carbon-oxygen (C-O) bond of the ether linkage.
C-N Bond Disconnection: The amino group is commonly introduced by the reduction of a nitro group. This functional group interconversion (FGI) leads back to the precursor, 2-nitro-3-(benzyloxy)benzoic acid.
C-O Bond Disconnection: The benzyloxy ether can be disconnected via a Williamson ether synthesis. This involves a nucleophilic substitution reaction between a phenoxide and a benzyl halide, pointing to 3-hydroxy-2-nitrobenzoic acid and a benzyl halide (e.g., benzyl bromide) as precursor molecules.
Following this logic, a plausible retrosynthetic pathway traces the target molecule back to the readily available starting material, 3-hydroxybenzoic acid. This approach suggests a forward synthesis commencing with the functionalization of a 3-hydroxybenzoic acid core. Two principal synthetic sequences can be envisioned:
Route A: Benzylation of 3-hydroxybenzoic acid to form 3-(benzyloxy)benzoic acid, followed by regioselective nitration at the C-2 position, and subsequent reduction of the nitro group.
Route B: Nitration of 3-hydroxybenzoic acid to yield 3-hydroxy-2-nitrobenzoic acid, followed by benzylation of the hydroxyl group, and finally, reduction of the nitro group. Route B is often preferred as it avoids potential regioselectivity issues during the nitration of 3-(benzyloxy)benzoic acid.
Multi-Step Functionalization Approaches to the Benzoic Acid Core
The forward synthesis of this compound is a multi-step process requiring careful control of reaction conditions to ensure high yields and correct regiochemistry. The synthesis typically begins with a substituted benzoic acid and involves the sequential installation of the benzyloxy and amino moieties.
Introduction of the Benzyloxy Moiety
The formation of the benzyl ether is a critical step, typically accomplished by protecting the phenolic hydroxyl group.
The most prevalent strategy for forming the benzyloxy group is the Williamson ether synthesis. masterorganicchemistry.comorgsyn.org This method involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide or phenoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.com For phenolic hydroxyl groups, a moderately strong base is sufficient to generate the phenoxide anion. The choice of base and solvent is crucial to optimize the reaction rate and minimize side reactions.
In a typical procedure, the phenolic precursor, such as 3-hydroxy-2-nitrobenzoic acid, is treated with a benzyl halide in the presence of a weak base and a polar aprotic solvent. Benzyl bromide or benzyl chloride are common electrophiles for this transformation. google.com Potassium carbonate (K₂CO₃) is a widely used base due to its mildness, low cost, and ease of removal after the reaction. rasayanjournal.co.in Solvents like dimethylformamide (DMF) or acetone (B3395972) are effective in dissolving the reactants and facilitating the SN2 reaction. The reaction is often heated to ensure a reasonable reaction rate. rasayanjournal.co.in
Table 1: Representative Conditions for Williamson Ether Synthesis
| Starting Material | Base | Solvent | Electrophile | Temperature | Time | Yield |
| 2-Methyl-3-nitrophenol | K₂CO₃ | DMF | Benzyl chloride | 90°C | 3 hr | 90% |
| 3-Hydroxy methyl benzoate (B1203000) | K₂CO₃ | Acetone | Alkyl halides | Reflux | 6 - 8 hr | N/A |
Installation of the Amino Group
The amino group is introduced onto the aromatic ring via a two-step sequence involving nitration followed by reduction.
This classic transformation is fundamental in aromatic chemistry for installing an amino functionality.
Nitration: The nitration step involves an electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. youtube.comtruman.edu When starting with 3-(benzyloxy)benzoic acid, the regioselectivity is governed by the directing effects of the existing substituents. The benzyloxy group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The position ortho to the strongly activating benzyloxy group (C-2) is the most likely site for electrophilic attack. This is analogous to the nitration of m-toluic acid, which yields 2-nitro-3-methylbenzoic acid. google.com To avoid the formation of ortho and para isomers, the reaction is often carried out at low temperatures. truman.edu
Reduction: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation. While catalytic hydrogenation (e.g., H₂/Pd-C) is effective, it carries the risk of cleaving the benzyl ether. google.com Therefore, chemical reduction methods are often preferred. Stannous chloride (SnCl₂) in an acidic medium like ethanol (B145695)/HCl is a mild and efficient reagent for reducing aromatic nitro groups without affecting other sensitive functionalities like benzyl ethers or halogens. semanticscholar.org Other metal-based reductions, such as iron powder in acetic acid, are also viable. semanticscholar.org
Table 2: Selected Methods for Aromatic Nitro Group Reduction
| Reagent | Solvent / Co-reagent | Key Features |
| SnCl₂·2H₂O | Ethanol / Acid | Mild conditions; tolerates benzyl ethers and halogens. semanticscholar.org |
| Fe powder | Acetic Acid or NH₄Cl | Cost-effective and common; workup can be tedious. semanticscholar.org |
| H₂ / Pd-C | Ethanol / Methanol (B129727) | Highly efficient but may cause debenzylation. google.com |
| Zinc (Zn) | Acetic Acid | Mild method for reducing nitro groups. |
Direct Amination Methodologies
Direct amination techniques are pivotal in modern organic synthesis for the formation of carbon-nitrogen bonds. Among these, palladium-catalyzed cross-coupling reactions have become a cornerstone for their efficiency and broad applicability.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands out as a powerful method for synthesizing aryl amines from aryl halides or pseudohalides. wikipedia.org The synthesis of this compound via this method would theoretically involve the cross-coupling of a 2-halo-3-(benzyloxy)benzoic acid derivative with an ammonia (B1221849) equivalent. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. libretexts.org
The catalytic cycle is generally understood to proceed through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential to facilitate the deprotonation step and ensure catalyst turnover. libretexts.orgnumberanalytics.com Due to the gaseous nature of ammonia, ammonia surrogates like benzophenone (B1666685) imine or ammonium (B1175870) salts are often employed for practicality. organic-chemistry.orgacs.org
Optimization of Reaction Conditions and Parameters
The success of the Buchwald-Hartwig amination, particularly for challenging substrates like a sterically hindered benzoic acid derivative, hinges on the careful optimization of several reaction parameters. youtube.com
Systematic Variation of Temperature for Enhanced Yield and Selectivity
Temperature is a critical variable that must be carefully controlled to balance reaction rate against potential side reactions and catalyst degradation. numberanalytics.com While elevated temperatures generally increase the reaction rate, they can also promote undesired pathways or lead to the decomposition of the catalytic complex. For sterically hindered substrates, higher temperatures may be necessary to overcome the activation energy barrier for the coupling. However, an optimal temperature must be determined experimentally to maximize the yield of this compound while minimizing the formation of impurities. bristol.ac.uk
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|
| 60 | 24 | 35 | Low conversion, slow reaction rate. |
| 80 | 18 | 75 | Good conversion with minimal side products. |
| 100 | 12 | 90 | Optimal balance of reaction rate and yield. |
| 120 | 12 | 82 | Increased formation of hydrodehalogenation byproduct. |
Influence of Solvent Polarity on Reaction Efficiency
The choice of solvent significantly impacts the reaction's efficiency, affecting the solubility of the reactants, base, and catalytic species, which in turn influences reaction rates and yields. numberanalytics.com Polar aprotic solvents such as toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are commonly used. libretexts.orgnumberanalytics.com The solvent's ability to dissolve the base and the palladium intermediates is crucial for a homogeneous and efficient catalytic cycle. youtube.com For instance, toluene is often favored in reactions involving aryl iodides to limit the solubility of iodide salts, which can inhibit the catalyst. libretexts.org Recent studies have also explored greener solvent alternatives like vegetable oils, showing that the reaction is highly sensitive to the solvent environment. acs.org
| Solvent | Dielectric Constant (Approx.) | Yield (%) | Observation |
|---|---|---|---|
| Toluene | 2.4 | 88 | Generally effective, good for aryl bromides/iodides. |
| 1,4-Dioxane | 2.2 | 91 | High yield, but solvent is a safety concern. |
| THF | 7.6 | 85 | Good performance, lower boiling point. |
| DMF | 36.7 | 65 | High polarity can sometimes hinder reaction. |
Impact of Catalyst Loading and Type on Reaction Kinetics
The catalyst system, comprising a palladium precursor and a supporting ligand, is the cornerstone of the Buchwald-Hartwig amination. The ligand's structure is particularly critical for success with challenging substrates. For sterically hindered aryl halides, such as the precursor to this compound, bulky and electron-rich phosphine (B1218219) ligands are required. wikipedia.org These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the rate-determining oxidative addition step and subsequent reductive elimination. wikipedia.org
Generations of ligands have been developed, with biaryl monophosphines like XPhos, RuPhos, and BrettPhos showing exceptional activity for coupling sterically demanding partners. libretexts.orgrsc.orgnih.gov The choice between ligands can also influence selectivity, for example, in the monoarylation of primary amines. researchgate.net Catalyst loading is typically kept low (0.5–2 mol%) for efficiency, but may need to be increased for particularly unreactive substrates. libretexts.org The use of pre-formed palladium catalysts (pre-catalysts) that are air-stable and easily activated is also common practice to ensure reproducibility and high activity. youtube.com
| Ligand Type | Example Ligand | Typical Loading (mol%) | Kinetic Profile | Suitability for Hindered Substrates |
|---|---|---|---|---|
| First-Generation | P(o-tolyl)₃ | 2-5 | Slow | Low |
| Bidentate Phosphines | BINAP | 1-2 | Moderate | Moderate |
| Bulky Monophosphines | XPhos | 0.5-2 | Fast | High |
| Bulky Monophosphines | RuPhos | 0.5-2 | Fast | High (especially for secondary amines) |
Management of Synthetic Challenges and Side Reactions
The synthesis of this compound via Buchwald-Hartwig amination is expected to present several challenges due to the molecule's structure.
Steric Hindrance: The ortho-benzyloxy group, combined with the adjacent carboxylic acid function, creates significant steric bulk around the reaction center. This can impede the oxidative addition of the palladium catalyst, slowing the reaction. Overcoming this requires highly active catalysts with bulky ligands like XPhos or specialized PNP ligands designed for encumbered substrates. rsc.orgnih.gov
Catalyst Deactivation: Primary amines or other coordinating groups within the substrate can sometimes displace the phosphine ligand from the palladium center, forming inactive or less active catalyst species. This is a key challenge in reactions run at lower temperatures. mit.edu The use of more robust ligands and careful optimization of reaction conditions can mitigate this issue.
Functional Group Interference: The presence of a free carboxylic acid can complicate the reaction, as it may be deprotonated by the strong base required for the amination. While the reaction is often tolerant of this, potential side reactions or inhibition could occur. In some cases, protection of the carboxylic acid group as an ester may be necessary to achieve a clean transformation. Furthermore, when using aryl bromides, the product amine can sometimes react further to form a diarylamine byproduct. acs.org
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Steric Hindrance | Bulky groups near the reaction site slow the reaction. rsc.org | Use of highly active, bulky phosphine ligands (e.g., XPhos, RuPhos); higher reaction temperatures. |
| Hydrodehalogenation | Aryl halide is reduced instead of aminated. wikipedia.org | Careful selection of base and solvent; optimization of temperature. |
| Catalyst Deactivation | Amine displaces the supporting ligand, forming inactive Pd species. mit.edu | Employ robust biarylphosphine ligands; use appropriate catalyst loading. |
| Carboxylic Acid Group | Acidic proton may interfere with the strong base. | Use of a sufficient excess of base; consider protecting the group as an ester if necessary. |
Strategies to Mitigate Over-reduction of the Benzyloxy Group
A primary obstacle in the synthesis of this compound is the potential for debenzylation during the reduction of the precursor, 2-nitro-3-(benzyloxy)benzoic acid. The benzyloxy group is susceptible to cleavage under typical catalytic hydrogenation conditions used for nitro group reduction. masterorganicchemistry.comorganic-chemistry.org To circumvent this, several strategies have been developed.
One common approach involves the use of milder reducing agents or specific catalytic systems that selectively reduce the nitro group without affecting the benzyl ether. masterorganicchemistry.com For instance, transfer hydrogenation using reagents like formic acid or formate (B1220265) salts in the presence of a palladium catalyst can be effective. researchgate.net This method often proceeds under gentler conditions than direct hydrogenation with hydrogen gas. researchgate.net
Another strategy is to use metallic reducing agents in acidic or neutral conditions. Reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic methods for nitro group reduction. masterorganicchemistry.com Anhydrous tin(II) chloride in a suitable solvent is also a mild and effective option that can be used for substrates with sensitive functional groups. researchgate.net
The choice of catalyst and reaction conditions is critical. Poisoned catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can be employed to reduce the catalyst's activity and prevent over-reduction. researchgate.net The goal is to create a catalytic environment where the nitro group is readily reduced, while the more stable benzyl ether remains intact. researchgate.net
Table 1: Comparison of Reducing Systems for Nitro Group Reduction
| Reducing System | Advantages | Disadvantages |
|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | High efficiency | Potential for over-reduction of sensitive groups like benzyl ethers masterorganicchemistry.comorganic-chemistry.org |
| Transfer Hydrogenation (e.g., Formic acid/Pd/C) | Milder conditions, good for sensitive substrates researchgate.net | May require specific catalysts and hydrogen donors |
| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | Cost-effective, well-established masterorganicchemistry.com | Can generate significant metal waste, workup can be cumbersome |
| Tin(II) Chloride (SnCl₂) | Mild conditions, good functional group tolerance researchgate.net | Stoichiometric amounts of tin salts are produced |
Control of Regioisomeric Purity during Synthesis
Achieving high regioisomeric purity is crucial in the synthesis of this compound to avoid the formation of unwanted isomers. The starting material, often a substituted benzoic acid, dictates the final positions of the amino and benzyloxy groups. For instance, starting with 3-hydroxybenzoic acid, the hydroxyl group can be benzylated first, followed by nitration. The directing effects of the existing substituents on the aromatic ring during the nitration step are key to controlling the regiochemistry.
The carboxylic acid and the benzyloxy ether are both ortho-, para-directing groups. However, the steric hindrance from the benzyloxy group can favor nitration at the less hindered position. Careful control of reaction conditions, such as temperature and the nitrating agent used, is essential to maximize the yield of the desired 2-nitro-3-(benzyloxy)benzoic acid isomer. Subsequent reduction of the nitro group then yields the target molecule.
Alternatively, starting with a pre-functionalized aniline (B41778) derivative can also control the regiochemistry. For example, 2-amino-3-hydroxybenzoic acid can be selectively benzylated at the hydroxyl group. However, protecting the more reactive amino group might be necessary before benzylation to prevent N-benzylation. masterorganicchemistry.com
Advanced and Alternative Synthetic Pathways
In addition to traditional methods, modern synthetic techniques are being explored to improve the efficiency and sustainability of this compound synthesis.
Enzymatic catalysis offers a green and highly selective alternative for key steps in the synthesis. rsc.orgmdpi.com For instance, nitroreductases can be employed for the reduction of the nitro group under mild, aqueous conditions, which would be highly compatible with the sensitive benzyloxy group. rsc.org While the direct enzymatic synthesis of this compound is not widely reported, the use of enzymes for the synthesis of related aminobenzoic acid derivatives has been demonstrated. mdpi.com This approach holds promise for developing more environmentally friendly and selective synthetic routes.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govijprdjournal.comyoutube.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govindexcopernicus.comyoutube.com In the context of synthesizing this compound, microwave heating could be applied to steps like the benzylation of the hydroxyl group or the reduction of the nitro group. researchgate.net For example, microwave-assisted transfer hydrogenation has been shown to be an effective method for the rapid reduction of nitro compounds. researchgate.netresearchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days ijprdjournal.com | Minutes to hours ijprdjournal.comyoutube.com |
| Energy Efficiency | Lower | Higher youtube.com |
| Product Yield | Often lower | Often higher nih.govindexcopernicus.com |
| Purity | May require extensive purification | Often results in purer products ijprdjournal.com |
Green Chemistry Initiatives in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. exlibrisgroup.comrsc.orgtandfonline.com
A significant focus of green chemistry in this context is the development of sustainable methods for nitro group reduction. rsc.orgexlibrisgroup.com One promising approach is the use of environmentally benign reducing systems. An example is the glucose-assisted Fe³⁺/Fe²⁺ redox system. rsc.org In this system, glucose, a renewable and non-toxic resource, acts as the reducing agent to regenerate the active Fe²⁺ species, which in turn reduces the nitroarene. This catalytic cycle avoids the use of stoichiometric amounts of hazardous metals and reduces waste generation, aligning with the goals of green chemistry. rsc.org
Sustainable Solvent Selection and Waste Minimization Protocols
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and enhancing process efficiency. reachemchemicals.com This involves a focus on sustainable solvent selection and the implementation of robust waste minimization protocols.
The pharmaceutical industry is a major user of solvents, which can account for a significant portion of the total mass of materials used in a process and subsequent waste generation. mdpi.com Therefore, the careful selection of solvents is a key aspect of creating a greener synthesis route. Traditional solvents such as toluene, dioxane, and tetrahydrofuran (THF) are often effective for reactions but pose environmental and health risks. mdpi.com The trend is moving towards the adoption of greener alternatives that are derived from renewable resources, have lower toxicity, and are more easily biodegradable. sigmaaldrich.comresearchgate.net
For the synthesis of aminobenzoic acid derivatives, which may involve steps like amination and protection/deprotection of functional groups, the choice of solvent is critical. While many organic reactions require non-polar or polar aprotic solvents, greener alternatives are increasingly being explored and adopted. mdpi.com
Potential Green Solvent Alternatives
| Conventional Solvent | Potential Green Alternative(s) | Rationale for Substitution |
| Toluene, Benzene (B151609) | Cyrene™, Bio-based Acetone | Derived from renewable resources, lower toxicity. sigmaaldrich.comresearchgate.net |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable feedstocks, lower environmental impact. |
| N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO), Ethyl lactate | Lower toxicity, biodegradable options. mdpi.comresearchgate.net |
| Methanol, Ethanol | Water, Bio-based Ethanol | Non-toxic, readily available, and ethanol can be derived from renewable sources. mdpi.comsigmaaldrich.com |
| Acetonitrile (B52724) | Propylene carbonate | Lower volatility and toxicity. |
| This table presents potential substitutions based on general green chemistry guidelines; specific applicability to the synthesis of this compound would require empirical validation. |
Waste minimization is another cornerstone of sustainable chemical manufacturing. researchgate.net In the context of producing this compound, waste can be generated from various sources including reaction byproducts, spent reagents, used solvents, and purification processes. core.ac.uk Implementing a comprehensive waste management strategy is essential. novasolbio.com
Protocols for waste minimization can be categorized into source reduction and recycling/reuse. core.ac.uk Source reduction, the most preferred approach, involves modifying the synthesis process to generate less waste in the first place. This can be achieved through optimizing reaction conditions to improve yield and selectivity, using catalytic reagents instead of stoichiometric ones, and designing one-pot syntheses to reduce the number of unit operations and associated waste streams. reachemchemicals.comsioc-journal.cn
Waste Minimization Strategies
| Strategy | Implementation in Synthesis | Expected Outcome |
| Process Optimization | Fine-tuning of reaction temperature, pressure, and stoichiometry. | Higher product yield, reduced formation of byproducts. |
| Catalyst Selection | Use of heterogeneous or recyclable catalysts (e.g., copper catalysts for amination). nih.gov | Reduced heavy metal waste, potential for catalyst reuse. |
| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. sioc-journal.cn | Reduced solvent usage, lower energy consumption, and less solid waste from purification. |
| Solvent Recycling | Distillation and reuse of solvents from reaction and cleaning steps. core.ac.ukrsc.org | Decreased consumption of fresh solvents, reduced disposal costs. |
| Aqueous Work-up | Utilizing water-based extraction and washing procedures where feasible. mdpi.com | Elimination of organic solvent waste from purification steps. |
| Waste Stream Segregation | Separating different types of waste (e.g., halogenated vs. non-halogenated solvents). epa.gov | Facilitates more efficient and targeted recycling or treatment methods. |
| This table outlines general waste minimization strategies that could be applied to the synthesis of this compound. |
The ultimate goal is to design a synthetic route that is not only efficient in producing the target molecule, this compound, but does so in a manner that is economically viable and environmentally benign. researchgate.net This requires a holistic approach that considers the entire lifecycle of the process, from raw material sourcing to final product formulation and waste disposal. reachemchemicals.com
Chemical Reactivity and Derivatization of 2 Amino 3 Benzyloxy Benzoic Acid
Transformations of the Amino Group
The amino group of 2-Amino-3-(benzyloxy)benzoic acid is a primary aromatic amine, making it amenable to a variety of chemical modifications. These transformations allow for the introduction of new functionalities and the synthesis of complex molecular architectures.
Oxidation Reactions Leading to Nitro Derivatives
The direct oxidation of the primary amino group on an aromatic ring to a nitro group can be a challenging transformation, often requiring specific and powerful oxidizing agents. While the synthesis of related compounds like 2-amino-3-nitrobenzoic acid is well-documented, it is typically achieved through methods other than direct oxidation of the amino group, such as the reduction of a dinitro compound or the amination of a halogenated nitrobenzoic acid. researchgate.netnih.govgoogle.com For instance, 2-amino-3-nitrobenzoic acid can be prepared from 3-nitrophthalic acid via a Curtius rearrangement reaction. google.com
The direct oxidation of an arylamine to a nitro compound can be accomplished using reagents like trifluoroperacetic acid, which is generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. However, such strong oxidizing conditions must be employed with care, as they can also affect other parts of the molecule, such as the benzyloxy group. Another method involves the use of potassium permanganate. alfa-chemistry.com The successful oxidation to the corresponding 2-nitro-3-(benzyloxy)benzoic acid would depend on the careful selection of reagents and reaction conditions to achieve the desired chemoselectivity.
Nucleophilic Substitution Reactions and Formation of Substituted Amides
The term "nucleophilic substitution" in this context primarily refers to nucleophilic acyl substitution at the carboxyl group, a reaction in which the amino group plays a significant electronic role. The carboxylic acid function of this compound can be converted into a more reactive acyl derivative, such as an acyl chloride or an activated ester. This intermediate can then react with various nucleophiles, including amines, to form substituted amides. libretexts.org
A common strategy involves the use of coupling agents to facilitate the direct formation of an amide bond between the carboxylic acid and an amine. arkat-usa.org This process is fundamental in peptide synthesis and the creation of various biologically active molecules.
Table 1: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Abbreviation | Typical Reaction Conditions |
| Dicyclohexylcarbodiimide | DCC | Dichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature |
| Ethyl(dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvents, often with an additive like HOBt |
| Propylphosphonic Anhydride | T3P | Ethyl acetate (B1210297) or other aprotic solvents, Room Temperature |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Aprotic polar solvents (e.g., DMF), often with a base like DIEA |
| Trimethylsilyl azide | TMSA | Room temperature, often with a base like Triethylamine (Et3N) |
The reaction proceeds via the activation of the carboxylic acid, followed by the nucleophilic attack of an amine, leading to a tetrahedral intermediate which then collapses to form the stable amide bond. libretexts.orgarkat-usa.org
Synthesis of Sulfonamide Analogues
The primary amino group of this compound readily reacts with various sulfonyl chlorides in the presence of a base to form the corresponding sulfonamide analogues. nih.govmdpi.com This reaction is a robust and widely used method for synthesizing sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.govgoogle.com
The general reaction involves the treatment of the aminobenzoic acid with a sulfonyl chloride (R-SO₂Cl) in a basic medium, such as an aqueous solution of sodium bicarbonate or sodium carbonate. nih.govmdpi.com The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction.
Reaction Scheme:
This compound + R-SO₂Cl --(Base)--> 2-(R-sulfonamido)-3-(benzyloxy)benzoic acid + HCl
This method is highly versatile, allowing for the introduction of a wide range of substituents (R) on the sulfonamide nitrogen, thereby enabling the fine-tuning of the molecule's properties. The synthesis is often straightforward, with the product precipitating from the reaction mixture upon acidification. mdpi.com
Reactivity of the Benzyloxy Moiety
The benzyloxy group (-OCH₂Ph) serves as a protecting group for the hydroxyl function at the 3-position. Its reactivity is dominated by cleavage reactions that unveil the underlying phenol (B47542).
Hydrogenolysis and Deprotection to Hydroxyl Derivatives
One of the most common and efficient methods for cleaving a benzyl (B1604629) ether, such as the benzyloxy group, is catalytic hydrogenolysis. pearson.comacs.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). pearson.com
The reaction cleaves the carbon-oxygen bond of the ether, resulting in the formation of the deprotected 3-hydroxyl group and toluene (B28343) as a byproduct. This deprotection strategy is widely favored due to its mild conditions and high efficiency. pearson.com
Table 2: Conditions for Hydrogenolytic Deprotection of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| Palladium on Carbon (5% or 10% Pd/C) | H₂ gas | Ethanol (B145695), Methanol (B129727), Ethyl Acetate | Room Temperature | 1-4 atm |
| Palladium Hydroxide on Carbon (Pearlman's catalyst) | H₂ gas | Alcohols, THF | Room Temperature | Atmospheric |
| Ammonium (B1175870) Formate (B1220265) | Palladium on Carbon (Pd/C) | Methanol, Ethanol | Reflux | N/A (Transfer Hydrogenation) |
This transformation yields 2-amino-3-hydroxybenzoic acid, a valuable intermediate for further synthetic modifications.
Oxidation Reactions to Corresponding Benzoic Acid Derivatives
The benzyloxy group is generally stable to many oxidizing agents. However, under certain strong oxidative conditions, the benzyl group itself can be oxidized. The oxidation of benzyl derivatives, such as benzyl alcohol or benzyl chloride, to benzoic acid is a known transformation. alfa-chemistry.comwikipedia.org Applying such conditions to this compound could potentially lead to the cleavage of the ether bond and subsequent oxidation of the benzyl fragment to benzoic acid. This is a harsh process and may not be a preferred synthetic route due to potential side reactions with the amino and carboxylic acid groups on the primary ring.
Nucleophilic Substitution Reactions of the Benzyloxy Group
While the benzyloxy group is generally stable, its primary reactivity involves the cleavage of the benzyl-oxygen bond, which can be considered a form of nucleophilic substitution at the benzylic carbon or, more commonly, a deprotection reaction. This transformation is crucial for unmasking the phenolic hydroxyl group to yield 2-amino-3-hydroxybenzoic acid, a key precursor for various heterocyclic compounds.
The most prevalent and efficient method for cleaving the benzyl ether is catalytic hydrogenolysis. ambeed.comyoutube.comacsgcipr.org This reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). thieme-connect.deorganic-chemistry.org The process reductively cleaves the C-O bond, generating the corresponding phenol and toluene as a byproduct. youtube.com The reaction is typically carried out under mild temperature and pressure conditions in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF). acsgcipr.orgrsc.org
Table 1: Common Conditions for Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent(s) | Conditions | Products |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, THF, Ethyl Acetate | Room Temp, 1 atm | Phenol, Toluene |
| Platinum on Carbon (Pt/C) | H₂ gas | Ethanol | Room Temp, 1 atm | Phenol, Toluene (potential for ring hydrogenation) rsc.org |
| Raney-Nickel (Raney-Ni) | H₂ gas | Ethanol | Room Temp, 1 atm | Phenol, Toluene |
Care must be taken when other reducible functional groups are present in the molecule to ensure chemoselectivity. acsgcipr.org Alternative, though less common, methods for benzyl ether cleavage include treatment with strong acids or Lewis acids, but these may not be suitable for substrates sensitive to acidic conditions. organic-chemistry.orgkoreascience.kr Oxidative deprotection methods have also been developed, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.org
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for a wide array of chemical modifications, primarily through esterification and amide bond formation. These reactions are fundamental to incorporating the this compound scaffold into larger molecules, such as peptides, esters with specific properties, and other conjugates.
Esterification Reactions and Their Applications
Esterification of the carboxylic acid group in this compound can be readily achieved through several standard protocols. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). This process is an equilibrium reaction where the formation of the ester is driven by the removal of water. organic-chemistry.org
The applications of esterification are broad, ranging from the synthesis of simple alkyl esters to modify solubility and electronic properties, to the creation of prodrugs or specialized polymers. organic-chemistry.org For instance, converting the carboxylic acid to a methyl or ethyl ester can facilitate subsequent reactions or purification steps.
Table 2: Representative Esterification of Benzoic Acid with Various Alcohols
| Alcohol | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Ethanol | Deep Eutectic Solvent (DES) | 75 | 88.3 |
| Butanol | Deep Eutectic Solvent (DES) | 75 | 87.8 |
| Hexanol | Deep Eutectic Solvent (DES) | 75 | 67.5 |
Data adapted from a study on benzoic acid esterification using a deep eutectic solvent as a green catalyst. organic-chemistry.org
More advanced methods for benzylation of carboxylic acids that avoid the use of harsh reagents include using 2-benzyloxy-1-methylpyridinium triflate, which can form benzyl esters under the mediation of a mild base like triethylamine.
Amide Bond Formation for Peptide and Conjugate Synthesis
The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is one of the most important reactions of this compound, particularly for its use in medicinal chemistry and materials science. This reaction is the cornerstone of peptide synthesis. acsgcipr.org
To achieve efficient amide bond formation, the carboxylic acid is typically activated in situ using a coupling reagent. This activation generates a highly reactive intermediate that is readily attacked by the amine nucleophile. A wide variety of coupling reagents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), as well as uronium/aminium salts like HBTU and HATU. These reactions are often performed in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and improve yields.
Recently, greener, one-pot methods have been developed that avoid traditional coupling reagents. These can involve the in-situ formation of a thioester intermediate, which then reacts with an amine to form the desired amide. rsc.orgsmolecule.com Such methods are advantageous as they reduce waste and can often be performed under milder conditions. smolecule.com The amino group of this compound itself must be protected (e.g., as an Fmoc or Boc derivative) if it is to be used as a building block in solid-phase peptide synthesis (SPPS) to prevent unwanted self-polymerization. epa.gov
Aromatic Ring Functionalization and Directed ortho-Metallation Strategies
Modification of the aromatic ring of this compound allows for the introduction of new substituents, enabling fine-tuning of the molecule's steric and electronic properties. A powerful strategy for regioselective functionalization is directed ortho-metallation (DoM).
In this strategy, a functional group on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. Both the carboxylic acid and the amino group (or a protected derivative) can act as directing groups. For unprotected benzoic acids, the carboxylate group, formed by initial deprotonation with the organolithium base, is a powerful ortho-directing group. ambeed.comthieme-connect.de
Treatment of a benzoic acid derivative with a reagent system like sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 to -90 °C) can lead to exclusive lithiation at the position ortho to the carboxylate. ambeed.comthieme-connect.de For this compound, this would correspond to the C6 position. The resulting aryllithium species is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., alkyl halides, aldehydes, disulfides) to install a new substituent at the C6 position with high regioselectivity. thieme-connect.de This method provides a reliable route to contiguously substituted benzoic acid derivatives that are otherwise difficult to synthesize. ambeed.com
Mechanistic and Kinetic Studies of Key Reactions (e.g., Acid-Catalyzed Hydrolysis)
Understanding the mechanisms and kinetics of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The acid-catalyzed hydrolysis of esters derived from this acid is a key example.
Kinetic studies on the hydrolysis of aromatic esters, such as benzoates, in aqueous-organic solvent mixtures have been performed. nih.gov The hydrolysis typically follows an A-2 mechanism, which involves a rapid, reversible protonation of the carbonyl oxygen of the ester, followed by a rate-determining nucleophilic attack of a water molecule. This attack forms a tetrahedral intermediate, which then collapses to release the carboxylic acid and the alcohol.
The rate of hydrolysis is influenced by several factors, including the electronic nature of substituents on the aromatic ring, the steric hindrance around the ester group, and the composition of the solvent. For esters of this compound, the electron-donating amino group would be expected to slightly decrease the rate of hydrolysis compared to unsubstituted benzoate (B1203000) esters by reducing the electrophilicity of the carbonyl carbon.
Similarly, kinetic studies on the esterification of benzoic acid have shown the reaction to be first order with respect to the acid. The activation energies for both the forward (esterification) and reverse (hydrolysis) reactions have been determined, providing quantitative insight into the process. For the esterification of benzoic acid with 1-butanol, the activation energy for the forward reaction was found to be 58.40 kJ·mol⁻¹, while for the reverse reaction it was 57.70 kJ·mol⁻¹. These values provide a baseline for understanding the energetic landscape of similar reactions involving this compound.
Biological Activities and Molecular Mechanisms of 2 Amino 3 Benzyloxy Benzoic Acid and Its Derivatives
Anti-inflammatory Efficacy and Underlying Biochemical Pathways
Derivatives of 2-Amino-3-(benzyloxy)benzoic acid have demonstrated notable anti-inflammatory properties. For instance, the compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), a salicylic (B10762653) acid derivative, has shown potent anti-inflammatory effects that surpass those of acetylsalicylic acid (ASA) in certain models. nih.govnih.gov In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, 3-CH2Cl significantly reduced the levels of prostaglandin (B15479496) E-2 (PGE-2), a key mediator of inflammation. nih.gov This effect is likely linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme crucial for prostaglandin synthesis. nih.govnih.gov
Furthermore, 3-CH2Cl was found to decrease the concentration of nitric oxide (NO) in both liver homogenates and plasma. nih.gov The compound also attenuated the expression of NOX2 and NF-κB in the liver and splenocytes. nih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. The reduction of these inflammatory markers suggests that the anti-inflammatory action of this benzoic acid derivative is mediated through the suppression of key inflammatory pathways. nih.govnih.gov The ability of these compounds to reduce oxidative stress markers further highlights their potential as therapeutic agents for various inflammatory conditions. nih.gov
Antimicrobial Properties and Efficacy Spectrum
Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. ontosight.ai These compounds are utilized in various applications, including food preservation, owing to their ability to inhibit the growth of microorganisms. ontosight.ai
Activity Against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)
A significant area of research has been the investigation of benzoic acid derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Weak acids, including benzoic acid, have shown antimycobacterial activity, which is often enhanced at an acidic pH. sciforum.net Ester derivatives of benzoic acid have emerged as promising prodrugs, as they can more readily diffuse through the lipid-rich cell wall of mycobacteria. sciforum.netnih.gov Once inside the bacterium, these esters are activated by mycobacterial enzymes, converting them back to the active acidic form. sciforum.netnih.gov
Studies have shown that introducing electron-withdrawing groups into the aromatic ring of benzoic acid derivatives can lead to an increase in their antimycobacterial activity. nih.gov For example, nitrobenzoates, particularly dinitrobenzoates, have demonstrated significant antitubercular activity. sciforum.netnih.gov Interestingly, research on a series of substituted benzyloxy-benzylamine derivatives identified potent inhibitors of the M. tuberculosis acetyltransferase Eis, an enzyme that confers resistance to the aminoglycoside antibiotic kanamycin. nih.gov This suggests a different mechanism of action for some derivatives, highlighting the potential for developing adjuvant therapies to overcome antibiotic resistance. nih.gov
Structure-Activity Relationship (SAR) Investigations for Potency Enhancement
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzoic acid derivatives, SAR investigations have revealed key structural features that influence their biological activity.
In the context of antimicrobial activity, particularly against M. tuberculosis, the introduction of electron-withdrawing substituents on the aromatic ring has been shown to improve efficacy. nih.gov However, a direct correlation between the pKa of the acid and its activity has not always been observed. sciforum.netnih.gov The lipophilicity of the molecule, which can be modulated by altering the alkoxy substituents, also plays a role in its ability to penetrate the bacterial cell membrane. sciforum.net
For anti-inflammatory activity, SAR studies on a benzenesulfonamide-based scaffold have led to the identification of potent and selective inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory processes. nih.gov These studies have helped in the medicinal chemistry optimization of these compounds, leading to derivatives with nanomolar potency and favorable pharmacokinetic profiles. nih.gov
Cytotoxic Effects on Cancer Cell Lines
Benzoic acid and its derivatives have also been investigated for their potential as anti-cancer agents, exhibiting cytotoxic effects against various cancer cell lines. dergipark.org.trdergipark.org.tr
Assessment of Selective Toxicity Towards Malignant Cells
A critical aspect of cancer chemotherapy is the selective toxicity of a drug towards cancer cells while sparing normal, healthy cells. Studies on benzoic acid derivatives have shown promising results in this regard. For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its derivatives demonstrated significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cells, while having only minor effects on other cancer cell lines like HepG2, Huh-7, and Hela cells. nih.gov
In another study, newly synthesized 2-aminomethylene-3(2H)-benzofuranone derivatives showed tumor-specific cytotoxic action. nih.gov Normal human gingival fibroblasts were highly resistant to all the tested compounds, whereas oral squamous cell carcinoma lines exhibited varying degrees of sensitivity. nih.gov This selectivity suggests that these compounds may target pathways that are specifically dysregulated in cancer cells.
Differential Impact on Normal vs. Cancerous Cell Proliferation
The differential impact of benzoic acid derivatives on the proliferation of normal versus cancerous cells is a key indicator of their therapeutic potential. Research has shown that certain derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. nih.govnih.gov For example, dihydroxy benzoic acid (DHBA) was found to inhibit histone deacetylase (HDAC) activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. nih.gov DHBA also caused cell cycle arrest at the G2/M phase. nih.gov
The cytotoxic effect of benzoic acid itself has been tested on a panel of ten different cancer cell lines and one normal cell line. dergipark.org.tr The half-maximal inhibitory concentration (IC50) values varied significantly among the cancer cell lines, indicating a differential sensitivity. dergipark.org.tr Notably, some cancer cell lines, such as MG63, CRM612, and A673, exhibited lower IC50 values compared to the normal control cell line, suggesting a window for selective therapeutic intervention. dergipark.org.tr
Enzyme Modulation and Activation
The ability of small molecules to modulate the activity of enzymes is a key mechanism for therapeutic intervention. This can involve either the inhibition or activation of specific enzymes to correct pathological states.
The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell, a process crucial for maintaining cellular health. nih.gov Enhancing proteasome activity is a promising therapeutic strategy for diseases characterized by the accumulation of misfolded proteins, such as certain neurodegenerative conditions. nih.gov The 20S proteasome, a core component of the proteasome system, is capable of degrading oxidatively damaged proteins without the need for ubiquitination. nih.gov Small molecules that can activate the proteasome are of significant interest. For instance, some NMDAR antagonists have been shown to enhance 20S proteasome activity. nih.gov
While direct evidence for this compound as a proteasome activator is yet to be established, its chemical structure presents possibilities for such a role. The compound could potentially interact with the proteasome complex, inducing conformational changes that facilitate substrate entry and degradation. The therapeutic implications of such an activity would be significant, offering a potential avenue for the treatment of proteotoxic disorders. nih.gov
| Therapeutic Strategy | Mechanism | Potential Application |
| Proteasome Activation | Enhancement of the degradation of misfolded and damaged proteins. nih.govnih.gov | Neurodegenerative diseases, proteotoxic disorders. nih.gov |
Molecular Target Interactions and Mechanisms of Action
The biological effects of a compound are dictated by its interactions with specific molecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is fundamental to elucidating its mechanism of action.
The structure of this compound, featuring an aromatic ring, an amino group, a carboxylic acid, and a benzyloxy substituent, provides multiple points of interaction for binding to biological macromolecules. For related benzoic acid derivatives, the carboxyl group has been proposed to be crucial for binding to receptor sites. nih.gov For example, in the case of certain hypoglycemic agents, the carboxyl group is thought to bind to the same receptor site as the sulfonylurea group of other drugs. nih.gov Similarly, the amino group and the aromatic rings of this compound can participate in various binding interactions, including hydrogen bonds, and hydrophobic interactions, with the active or allosteric sites of enzymes and receptors. The benzyloxy group, in particular, can contribute to binding through hydrophobic and pi-stacking interactions.
Molecular recognition, the specific binding between a ligand and its biological target, is governed by a combination of non-covalent interactions. For a molecule like this compound, hydrogen bonding and hydrophobic interactions are expected to play a pivotal role. The amino (-NH2) and carboxylic acid (-COOH) groups are excellent hydrogen bond donors and acceptors, allowing for specific and directional interactions with amino acid residues in a protein's binding pocket. The benzyl (B1604629) and phenyl rings of the benzyloxy and benzoic acid moieties, respectively, are hydrophobic and can engage in favorable interactions with nonpolar regions of the target protein, driving the binding process through the hydrophobic effect. The interplay of these forces determines the affinity and specificity of the compound for its molecular target.
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. nih.gov The modulation of GPCR activity by small molecules can occur through various mechanisms, including orthosteric binding to the ligand-binding pocket or allosteric binding to a different site on the receptor. nih.gov While there is no direct evidence of this compound modulating GPCR activity, its structural features are consistent with those of known GPCR ligands. The combination of an aromatic core, hydrogen-bonding groups, and a flexible benzyloxy side chain could allow it to fit into the binding pockets of certain GPCRs and either activate or inhibit their function. For instance, derivatives of aminobenzoic acid have been explored as linkers in the design of cyclic peptides that target GPCRs. nih.gov Further research, such as radioligand binding assays and functional screens, would be necessary to explore the potential GPCR-modulating activity of this compound.
| Interaction Type | Functional Groups Involved | Potential Role in Biological Activity |
| Hydrogen Bonding | Amino (-NH2), Carboxylic Acid (-COOH) | Specificity and affinity for enzyme active sites and receptor binding pockets. |
| Hydrophobic Interactions | Benzyl and Phenyl Rings | Contribution to binding affinity and stabilization of the ligand-target complex. |
| Ionic Interactions | Carboxylic Acid (-COO-) | Strong, long-range interactions with positively charged residues in the binding site. |
Influence on Diverse Cellular Signaling Pathways and Metabolic Processes
The influence of this compound and its derivatives on cellular signaling and metabolic processes is an area of growing research interest. While direct studies on this compound are limited, research on closely related benzoic acid derivatives provides significant insights into their potential mechanisms of action. These compounds have been shown to modulate various signaling cascades and metabolic pathways, contributing to their observed biological activities, which include anti-inflammatory, antimicrobial, and effects on the central nervous system.
The core structure, featuring a benzoic acid backbone with amino and benzyloxy groups, allows for diverse interactions with biological targets. The amino group can participate in hydrogen bonding, while the benzyloxy group can enhance lipophilicity, facilitating cell membrane penetration and interaction with hydrophobic pockets of proteins. smolecule.com These structural features are key to their ability to influence cellular functions.
Modulation of Inflammatory Pathways
Several derivatives of aminobenzoic acid have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.
One of the primary mechanisms implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. For instance, a study on 5-amino-2-benzyloxy-benzoic acid indicated that it could suppress the production of pro-inflammatory cytokines, with its anti-inflammatory activity likely mediated through the modulation of NF-κB signaling.
Another critical target for the anti-inflammatory action of benzoic acid derivatives is the cyclooxygenase (COX) pathway . mdpi.com The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX enzymes, these compounds can effectively reduce inflammation. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to enhance selectivity for COX-2, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another signaling cascade that can be influenced by benzoic acid derivatives. A study on 5-Nitro-2-(3-phenylpropylamino) benzoic acid, a GPR35 agonist, showed that it promotes lipopolysaccharide-induced inflammation via the p38 MAPK pathway in macrophages. This highlights the complex and sometimes pro-inflammatory roles these derivatives can play depending on their specific structure and cellular context.
Interaction with Metabolic Processes
The metabolic fate and influence of benzoic acid and its derivatives are complex and can vary significantly based on the specific substitutions on the aromatic ring.
In mammals, benzoic acid itself is metabolized in the liver. It is first converted to benzoyl-CoA, which is then conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form hippuric acid, which is subsequently excreted in the urine. wikipedia.org The presence of amino and benzyloxy groups on the benzoic acid ring, as in this compound, would likely lead to a more complex metabolic pathway involving phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions.
In microorganisms, the metabolism of aminobenzoic acids can follow different routes. For example, the bacterium Bordetella sp. strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via a modified meta-cleavage pathway, involving a series of enzymatic reactions that ultimately lead to intermediates of central metabolism. nih.gov This pathway involves enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase. nih.gov
The general metabolism of benzoic acid can also influence cellular energy production. By being absorbed into the cell and lowering the intracellular pH, benzoic acid can inhibit the anaerobic fermentation of glucose through the enzyme phosphofructokinase, thereby impacting the cell's energy metabolism. wikipedia.org
Effects on Other Signaling Pathways
Derivatives of benzoic acid have also been found to interact with other significant signaling systems. For instance, a series of benzoic acid derivatives have been identified as potent and selective agonists of the human beta3 adrenergic receptor . drugbank.com These receptors are primarily found in adipose tissue and are involved in the regulation of lipolysis and thermogenesis. Agonism of this receptor suggests a potential role for these compounds in metabolic regulation.
The table below summarizes the observed influences of various benzoic acid derivatives on cellular signaling pathways and metabolic processes based on available research.
| Compound/Derivative Class | Cellular Signaling Pathway/Metabolic Process | Observed Effect |
| 5-Amino-2-benzyloxy-benzoic acid | NF-κB Signaling Pathway | Inhibition of pro-inflammatory cytokine production. |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase (COX) Pathway | Inhibition of COX enzymes, with potential for COX-2 selectivity. mdpi.com |
| 5-Nitro-2-(3-phenylpropylamino) Benzoic Acid | p38 MAPK Pathway | Promotion of lipopolysaccharide-induced inflammation. |
| Benzoic Acid | Glucose Metabolism | Inhibition of anaerobic fermentation of glucose via phosphofructokinase. wikipedia.org |
| Benzoic Acid Derivatives | Beta3 Adrenergic Receptor | Agonistic activity, suggesting a role in metabolic regulation. drugbank.com |
| 4-Amino-3-hydroxybenzoic acid (in Bordetella sp.) | Meta-cleavage Pathway | Degradation of the aromatic ring for use as a carbon and energy source. nih.gov |
Research Applications and Broader Scientific Utility
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
2-Amino-3-(benzyloxy)benzoic acid is a key intermediate in the synthesis of more complex organic molecules. smolecule.com Its amino and carboxylic acid groups provide reactive sites for a variety of chemical transformations. For instance, the amino group can undergo diazotization, acylation, and alkylation, while the carboxylic acid can be converted to esters, amides, and other derivatives. This dual reactivity allows for the construction of intricate molecular architectures.
One of the significant applications of this compound is in the synthesis of heterocyclic compounds. The strategic placement of the amino and carboxyl groups facilitates intramolecular cyclization reactions to form benzoxazinones and other related heterocyclic systems. These heterocyclic cores are prevalent in many biologically active molecules.
Furthermore, the benzyloxy group serves as a protecting group for the phenolic hydroxyl group. This protection is crucial during synthetic sequences where the reactivity of the hydroxyl group would interfere with other desired transformations. The benzyl (B1604629) group can be readily removed under specific conditions, typically through catalytic hydrogenation, to unveil the free hydroxyl group at a later stage of the synthesis. This protective strategy is fundamental in multi-step organic synthesis.
The versatility of this compound as an intermediate is highlighted in its use in the preparation of substituted anthranilic acids and their derivatives, which are precursors to a wide range of pharmaceuticals and other specialty chemicals. nih.gov
Application in Biochemical Assays for Investigating Enzyme-Ligand Interactions and Cellular Pathways
In the realm of biochemistry, this compound and its analogs are utilized in biochemical assays to probe enzyme-ligand interactions and elucidate cellular pathways. smolecule.com The structural components of the molecule allow it to mimic portions of endogenous ligands or to act as a scaffold for the development of specific enzyme inhibitors or receptor antagonists.
The amino group can participate in hydrogen bonding with amino acid residues in the active site of an enzyme, while the aromatic rings can engage in hydrophobic and pi-stacking interactions. smolecule.com These interactions are fundamental to the binding affinity and specificity of a ligand for its target protein. By systematically modifying the structure of this compound and observing the effects on enzyme activity, researchers can map the binding pocket of an enzyme and understand the key molecular determinants for recognition.
Moreover, fluorescently labeled derivatives of this compound can be synthesized to serve as probes in binding assays. The change in the fluorescent properties upon binding to a protein can be monitored to determine binding constants and to screen for other potential ligands that compete for the same binding site. Such assays are invaluable tools in high-throughput screening for drug discovery.
Contributions to Drug Discovery and Development
The chemical scaffold of this compound is of significant interest in the field of medicinal chemistry and drug discovery.
The core structure of this compound serves as a starting point for the design and synthesis of novel therapeutic agents. smolecule.com Its derivatives have been explored for a variety of pharmacological activities. For example, the related anthranilic acid scaffold is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov By incorporating the benzyloxy group, medicinal chemists can modulate the lipophilicity and pharmacokinetic properties of the resulting molecules, potentially leading to improved efficacy or reduced side effects.
The synthesis of new derivatives often involves modification of the amino and carboxylic acid functional groups to introduce different pharmacophoric elements. This can lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets.
In the process of drug development, this compound can act as a lead compound or a fragment for lead optimization. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.
Utilization in Materials Science and Industrial Chemical Production (e.g., Dyes and Pigments)
Beyond its applications in the life sciences, this compound and its derivatives have utility in materials science and industrial chemical production. The aromatic nature and the presence of reactive functional groups make it a suitable precursor for the synthesis of dyes and pigments. smolecule.com
The amino group is a key feature in many dye molecules, as it can be diazotized and coupled with other aromatic compounds to form azo dyes, which represent a large and important class of colorants. The color of the resulting dye can be tuned by the specific chemical structures of the coupling partners.
In the context of industrial chemical production, derivatives of benzoic acid are used in the manufacturing of a variety of products. While direct large-scale industrial use of this compound itself may be limited to specialty applications due to its complexity compared to simpler benzoic acid derivatives, its role as an intermediate allows for the production of high-value chemicals. wikipedia.orgemcochemicals.com The principles of its chemical reactivity are applied in the broader chemical industry for the synthesis of various organic compounds.
Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone in the analysis of 2-Amino-3-(benzyloxy)benzoic acid, offering detailed insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of molecules like this compound. It is particularly crucial for distinguishing between regioisomers—compounds that have the same molecular formula but differ in the arrangement of substituents on the aromatic ring. oxinst.comnews-medical.net
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial structural information. news-medical.net For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the benzoic acid ring, the benzyloxy group's methylene (B1212753) protons, and the protons of the benzyl (B1604629) ring. The chemical shifts and splitting patterns of the aromatic protons on the benzoic acid core are highly dependent on the substitution pattern, allowing for differentiation from its isomers, such as 3-amino-2-(benzyloxy)benzoic acid or 5-amino-2-(benzyloxy)benzoic acid. dergipark.org.trresearchgate.net
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often employed for unambiguous assignment. oxinst.comnews-medical.net
¹H-¹H COSY identifies protons that are coupled to each other, helping to map out the connectivity of protons within the aromatic rings. news-medical.net
¹H-¹³C HSQC correlates directly bonded proton and carbon atoms, which is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. news-medical.net
By analyzing the correlations and coupling constants, researchers can definitively confirm the ortho and meta positioning of the amino and benzyloxy groups relative to the carboxylic acid, a task that can be challenging with 1D NMR alone. oxinst.comnews-medical.net
Table 1: Expected ¹H NMR Spectral Regions for this compound
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) |
| Aromatic Protons (Benzoic Ring) | 6.5 - 8.0 | Multiplets |
| Aromatic Protons (Benzyl Ring) | 7.2 - 7.5 | Multiplets |
| Methylene Protons (-O-CH₂-Ph) | ~ 5.0 | Singlet |
| Amino Protons (-NH₂) | 4.0 - 6.0 | Singlet (broad) |
Mass spectrometry (MS) is a vital analytical tool used to confirm the molecular weight and deduce structural information about this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement. mdpi.com
For this compound (C₁₄H₁₃NO₃), the expected monoisotopic mass is approximately 243.0895 g/mol . epa.gov The observation of a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass in the spectrum confirms the compound's identity. nih.gov
Analysis of the fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would likely involve:
Loss of the benzyl group (C₇H₇), resulting in a major fragment ion.
Decarboxylation (loss of CO₂).
Cleavage of the ether bond.
These fragmentation patterns serve as a molecular fingerprint, helping to distinguish it from its isomers, which may exhibit different fragmentation behaviors under identical conditions. nist.gov
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | epa.gov |
| Average Mass | 243.262 g/mol | epa.gov |
| Monoisotopic Mass | 243.089543 g/mol | epa.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. nist.gov
O-H stretch of the carboxylic acid will appear as a very broad band around 2500-3300 cm⁻¹.
N-H stretches of the primary amine will be visible as two sharp peaks around 3300-3500 cm⁻¹.
C=O stretch of the carboxylic acid will be a strong, sharp peak around 1680-1710 cm⁻¹.
C=C stretches of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
C-O stretches of the ether and carboxylic acid will be found in the 1210-1320 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore and the presence of the amino and benzyloxy groups will result in characteristic absorption maxima. nih.gov For related aminobenzoic acids, absorption maxima are typically observed in the UV range, often with multiple bands. researchgate.netsielc.com The exact position of these maxima can be influenced by the solvent and the substitution pattern on the aromatic ring. researchgate.net
Chromatographic Methods for Purification and Purity Analysis
Chromatographic methods are indispensable for both the purification of this compound and the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. ekb.egnih.gov A reverse-phase HPLC (RP-HPLC) method is typically employed for analyzing benzoic acid derivatives. ekb.egsielc.com
A typical HPLC system for analyzing this compound would involve:
Column: A C18 or phenyl-based column is commonly used for separating aromatic compounds. nih.govsielc.com
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. ekb.egsielc.comsielc.com
Detection: UV detection is standard, with the wavelength set to one of the absorption maxima of the compound, such as 254 nm, to ensure high sensitivity.
This method effectively separates the main compound from its synthetic precursors, by-products, and degradation products, allowing for accurate purity quantification, often expressed as a percentage of the total peak area. ekb.egthaiscience.info
Table 3: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives
| Parameter | Condition |
| Column | C18 Reverse-Phase, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Application | Purity analysis and impurity profiling |
Note: This table represents typical conditions and may require optimization for this compound. sielc.com
High-Performance Countercurrent Chromatography (HPCCC) is a preparative liquid-liquid chromatography technique that operates without a solid stationary phase. This makes it particularly well-suited for separating complex mixtures and purifying compounds without the risk of irreversible adsorption that can occur with traditional column chromatography.
HPCCC is an ideal tool for the challenging task of separating regioisomers of substituted benzoic acids, which often have very similar polarities and chromatographic behaviors. It can also be used to isolate minor impurities for structural identification. The separation is based on the differential partitioning of the components between two immiscible liquid phases. By carefully selecting the two-phase solvent system, a high degree of separation can be achieved, making HPCCC a valuable, albeit less common, technique in the purification of specific research compounds like this compound.
Crystallization Optimization Techniques for Material Purity
The purification of this compound to achieve high material purity is critically dependent on the optimization of crystallization processes. Recrystallization, a primary technique for purifying solid compounds, leverages the differences in solubility between the desired compound and impurities at varying temperatures. ma.eduresearchgate.net The fundamental principle is that the solubility of a substance generally increases in a solvent at higher temperatures. researchgate.net When a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. researchgate.netyoutube.com
Research into benzoic acid and its derivatives highlights several key methodologies and parameters that can be manipulated to maximize the purity of the final crystalline product. The selection of an appropriate solvent system is a foundational step. An ideal solvent should dissolve the compound readily at elevated temperatures but poorly at lower temperatures. youtube.com For benzoic acid derivatives, mixtures such as ethanol (B145695)/water and acetone (B3395972)/water are often employed.
Cooling Crystallization A common and effective method is cooling crystallization. This process involves dissolving the impure this compound in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com The solution is then allowed to cool slowly. Slow cooling is crucial as it encourages the ordered formation of the crystal lattice, which naturally excludes impurity molecules. ma.edu After sufficient cooling, often concluded with an ice bath to maximize the yield, the purified crystals are separated from the impurity-laden solvent (mother liquor) via vacuum filtration. ma.eduslideshare.netscribd.com The collected crystals are typically washed with a small amount of ice-cold solvent to remove any adhering mother liquor without significantly re-dissolving the product. ma.edu
Slow Evaporation An alternative strategy, particularly useful for compounds that are highly soluble or when suitable cooling crystallization solvents are not found, is slow evaporation. For a related compound, 5-Amino-2-benzyloxy-benzoic acid, a specific method involves using a solvent mixture of acetone and water (1:1 ratio) and allowing the solvent to evaporate slowly at a controlled low temperature of 4°C. This gradual process can lead to the growth of large, high-purity crystals. To overcome slow nucleation, the introduction of seed crystals to the solution can be an effective trigger for crystal growth.
Advanced Optimization Techniques For complex molecules like this compound, which has a flexible benzyloxy group, advanced techniques may be necessary to control crystal structure (polymorphism) and refine purity.
Additives: The use of additives can influence the crystallization outcome. Studies on other benzoic acid derivatives, such as 2,6-dimethoxybenzoic acid, have shown that polymers like polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC) can promote the formation of specific metastable crystal forms and inhibit the nucleation of less desired, stable forms. mdpi.com
Cooling Rate: The rate of cooling has a direct impact on crystal formation. Faster cooling rates can sometimes be used to target specific polymorphs, whereas very slow cooling rates generally favor the most thermodynamically stable form. mdpi.com
Phase Annealing: For structural imperfections within the crystal, such as disordered benzyloxy groups, a technique known as phase annealing can be applied. This computational method, often using programs like SHELX-90, helps to refine the crystal structure data, leading to a more accurate and ordered representation of the molecule within the lattice.
The purity of the resulting crystals from any optimization technique is typically verified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Data Tables
Table 1: General Crystallization Parameters for Benzoic Acid Derivatives
| Parameter | Method/Solvent | Temperature Profile | Purpose | Citation |
|---|---|---|---|---|
| Solvent System | Water | Dissolve near boiling point | To exploit temperature-dependent solubility | ma.eduslideshare.net |
| Acetone/Water (1:1) | Controlled at 4°C for evaporation | To facilitate slow crystal growth | ||
| Ethanol/Water | Not specified | General recrystallization | ||
| Cooling Method | Slow Cooling | From hot (boiling) to room temperature, then ice bath | Promotes pure crystal lattice formation, excludes impurities | ma.eduyoutube.com |
| Crystal Growth | Seeding | Add seed crystals during slow cooling/evaporation | To initiate nucleation when it is slow |
| Isolation | Vacuum Filtration | Post-crystallization | To efficiently separate pure crystals from mother liquor | ma.eduscribd.com |
Table 2: Advanced Crystallization Optimization Findings
| Technique | Additive/Condition | Effect | Target Compound in Study | Citation |
|---|---|---|---|---|
| Additive Control | Polyethylene glycol (PEG) | Favors formation of specific polymorphs | 2,6-Dimethoxybenzoic acid | mdpi.com |
| Hydroxypropyl cellulose (HPC) | Favors formation of specific polymorphs | 2,6-Dimethoxybenzoic acid | mdpi.com | |
| Process Control | Fast Cooling Rate (10-20 °C/min) | Facilitates formation of metastable polymorphs | 2,6-Dimethoxybenzoic acid | mdpi.com |
| Slow Cooling Rate (0.1 °C/min) | Promotes crystallization of the stable polymorph | 2,6-Dimethoxybenzoic acid | mdpi.com |
| Structural Refinement | Phase Annealing | Refines disordered chemical groups (e.g., benzyloxy) | 5-Amino-2-benzyloxy-benzoic acid | |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-Amino-2-benzyloxy-benzoic acid |
| Acetone |
| Benzoic acid |
| Ethanol |
| Hydroxypropyl cellulose |
| Polyethylene glycol |
| Water |
Comparative Studies and Derivative Research
Structure-Activity Comparisons with Related Benzoic Acid Derivatives
The biological activity and physicochemical properties of benzoic acid derivatives are highly dependent on the nature and position of substituents on the aromatic ring. Comparative studies with isomers and analogs help to elucidate the role of each functional group.
The positioning of the amino and benzyloxy groups on the benzoic acid core significantly influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions. A pertinent comparison can be made with its positional isomer, 5-Amino-2-(benzyloxy)benzoic acid.
In 2-Amino-3-(benzyloxy)benzoic acid, the amino and carboxylic acid groups are ortho to each other, while the benzyloxy group is in the meta position relative to the carboxylate. This arrangement can facilitate intramolecular hydrogen bonding between the amino and carboxyl groups. In contrast, 5-Amino-2-(benzyloxy)benzoic acid features a para-relationship between the amino and carboxyl groups and an ortho-benzyloxy substituent.
The benzyloxy group in the 2-position, as seen in the 5-amino isomer, enhances lipophilicity, which may improve cell membrane penetration. The amino group at the 5-position is available for hydrogen bonding, which can influence interactions with biological targets like enzymes. smolecule.com The different spatial arrangement of these functional groups in this compound suggests a distinct binding mode and interaction profile with biological macromolecules compared to its 5-amino-2-benzyloxy isomer.
Table 1: Comparison of Positional Isomers
| Property | This compound | 5-Amino-2-(benzyloxy)benzoic acid |
| IUPAC Name | This compound | 5-Amino-2-(benzyloxy)benzoic acid |
| CAS Number | 61535-24-8 epa.gov | 1096863-22-7 |
| Molecular Formula | C₁₄H₁₃NO₃ | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol | 243.26 g/mol |
| Positional Relationship (Amino to Carboxyl) | Ortho | Para |
| Positional Relationship (Benzyloxy to Carboxyl) | Meta | Ortho |
Data sourced from public chemical databases.
Replacing the benzyloxy group with smaller or more polar substituents, such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), provides insight into the steric and electronic requirements for biological activity.
Hydroxyl Analogs: Substitution of the benzyloxy group with a hydroxyl group, as in 2-Amino-3-hydroxybenzoic acid, would significantly increase the molecule's polarity and hydrogen bonding capacity. An analogous compound, 5-Amino-2-hydroxybenzoic acid, demonstrates this, showing higher polarity compared to its benzyloxy counterpart. This change typically leads to different solubility profiles and may alter the binding affinity for specific biological targets.
Methoxy Analogs: The replacement of the benzyloxy group with a methoxy group, yielding 2-Amino-3-methoxybenzoic acid, reduces steric bulk while retaining some of the electron-donating character. sigmaaldrich.comnih.gov This modification can be used to probe the importance of the size of the substituent at this position for target interaction. Studies on other benzoic acid derivatives have shown that even small changes, like substituting a benzyloxy group with a methoxy group, can impact biological activity by reducing steric hindrance.
Table 2: Properties of Analogs with Different Substituents
| Compound | Substituent at C3 (or C2) | Key Property Changes |
| This compound | Benzyloxy | Bulky, lipophilic |
| 2-Amino-3-hydroxybenzoic acid | Hydroxyl | Increased polarity, H-bonding donor/acceptor |
| 2-Amino-3-methoxybenzoic acid | Methoxy | Reduced steric bulk, moderate lipophilicity |
| 5-Amino-2-hydroxybenzoic acid | Hydroxyl (at C2) | Increased polarity, higher H-bonding capacity than benzyloxy analog |
This table illustrates general property changes based on substituent effects.
Rational Design and Synthesis of Novel Derivatives of this compound
The rational design of novel derivatives of this compound can be approached by modifying its key functional groups to enhance desired properties. The amino group and the carboxylic acid group are primary sites for synthetic elaboration.
Modification of the Amino Group: The amino group can undergo various reactions, including acylation, sulfonylation, or conversion into other nitrogen-containing functional groups. smolecule.com For instance, reacting the amino group with various acid chlorides can produce a library of amide derivatives. researchgate.net This approach has been used in the synthesis of other aminobenzoic acid derivatives to explore their therapeutic potential. nih.gov
Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into esters, amides, or other carboxylic acid bioisosteres. For example, esterification or amidation can modulate the compound's lipophilicity and pharmacokinetic profile. Synthesis of N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones has been achieved through the cyclization of 2-(benzylideneamino) benzoic acids, demonstrating a pathway for creating more complex heterocyclic systems from an aminobenzoic acid scaffold. researchgate.net
Modification of the Benzyloxy Group: The benzyloxy group itself can be altered. For example, it can be debenzylated to yield the corresponding phenol (B47542), or the phenyl ring of the benzyl (B1604629) group can be substituted with various functional groups to probe for additional binding interactions. smolecule.com The synthesis of derivatives with p-fluorobenzyloxy substituents has been explored in other molecular scaffolds to enhance activity. nih.gov
These synthetic strategies allow for a systematic exploration of the chemical space around the this compound core, aiming to optimize its interaction with biological targets.
Exploration of Bioisosteric Replacements to Modulate Activity or Properties
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jptcichemicals.com
Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability for drug candidates due to its potential for rapid metabolism and poor cell permeability. Common bioisosteric replacements include tetrazoles, hydroxamic acids, and acyl sulfonamides. These groups can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid while offering different physicochemical profiles. tcichemicals.com
Phenyl Ring Bioisosteres: The phenyl rings of the benzoic acid and the benzyloxy group can be replaced with various heteroaromatic rings (e.g., pyridine, thiophene) or non-aromatic bioisosteres like bicyclo[1.1.1]pentane. tcichemicals.comcambridgemedchemconsulting.com Such modifications can alter the molecule's polarity, solubility, and metabolic stability, and can introduce new hydrogen bonding interactions.
Amino and Benzyloxy Group Bioisosteres: The amino group can be replaced by other small, polar groups like a hydroxyl or methyl group, which falls under classical bioisosteric replacements. u-tokyo.ac.jp The ether linkage in the benzyloxy group (-O-CH₂-) could be replaced by alternatives such as a thioether (-S-CH₂-), a sulfone (-SO₂-CH₂-), or a methylene (B1212753) group (-CH₂-CH₂-) to fine-tune the geometry and electronic nature of the linker. cambridgemedchemconsulting.com In a study on HIV-1 maturation inhibitors, a cyclohexene (B86901) carboxylic acid and a novel spiro[3.3]hept-5-ene were successfully used as replacements for a C-3 benzoic acid moiety on a different molecular core. nih.gov
Table 3: Potential Bioisosteric Replacements for this compound
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity, improves metabolic stability tcichemicals.com |
| Phenyl Ring (in benzyloxy) | Pyridyl Ring | Introduce H-bond acceptor, alter electronics cambridgemedchemconsulting.com |
| Amino Group (-NH₂) | Hydroxyl Group (-OH) | Similar size, different H-bonding properties u-tokyo.ac.jp |
| Ether Linkage (-O-) | Thioether (-S-) | Alter bond angle and lipophilicity |
This table provides examples of established bioisosteric replacement strategies.
Q & A
Q. Methodological Approach :
- Design a factorial experiment to test solvent (polar vs. nonpolar), temperature, and catalyst ratios.
- Monitor progress via TLC and HPLC to identify intermediate stability issues.
How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?
Advanced Research Focus
Discrepancies in structural data (e.g., dihedral angles from X-ray vs. NMR-derived conformers) often arise from dynamic equilibria in solution. For example:
Q. Resolution Strategy :
- Perform variable-temperature NMR to probe rotational barriers.
- Compare DFT-calculated conformers with experimental data to identify dominant states .
What role does this compound play in the synthesis of tetracycline antibiotics, and how can its efficacy be enhanced?
Advanced Application Focus
The compound serves as a precursor for functionalized benzoic acid derivatives in antibiotic synthesis:
Q. Experimental Design :
- Compare yields and enantiomeric excess (ee) using chiral HPLC under varying catalytic conditions.
What are the stability profiles of this compound under different storage conditions, and how can degradation products be characterized?
Q. Characterization Methods :
- LC-MS : Identify degradation products by tracking molecular ion peaks (e.g., m/z 165 for hydrolyzed benzoic acid) .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH).
How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
Q. Advanced Computational Focus
- Docking Studies : demonstrates the use of benzoic acid derivatives in enzyme inhibition. Model interactions with target proteins (e.g., β-lactamases) using AutoDock Vina .
- QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with antibacterial activity. For example, electron-withdrawing groups at the 5-position enhance binding affinity .
Q. Workflow :
Generate a library of derivatives with varying substituents.
Calculate logP and polar surface area (PSA) to predict membrane permeability .
What analytical techniques are most effective in distinguishing regioisomers of this compound derivatives?
Q. Basic Analytical Focus
- NMR Spectroscopy : Use NOESY to differentiate between ortho, meta, and para substituents based on through-space couplings .
- X-ray Diffraction : Resolve ambiguous regiochemistry via crystal structure determination (e.g., ’s triazine-linked derivative) .
Case Study :
identifies a regioisomer using ¹H-¹³C HMBC correlations to confirm methoxy group placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
